molecular formula C20H21N3O2 B14097150 N-(2,6-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

N-(2,6-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14097150
M. Wt: 335.4 g/mol
InChI Key: OWSBPLIHPHOWQJ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(2,6-dimethylphenyl)-3-(4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide
  • N-(2,6-dimethylphenyl)-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(2,6-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide is unique due to the specific substitution pattern on the aromatic rings and the presence of both hydroxyl and carboxamide functional groups. These structural features may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-11-8-14(4)18(17(24)9-11)15-10-16(23-22-15)20(25)21-19-12(2)6-5-7-13(19)3/h5-10,24H,1-4H3,(H,21,25)(H,22,23)

InChI Key

OWSBPLIHPHOWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3O)C)C

Origin of Product

United States

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